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Compound of Interest

Compound Name: 4-Boc-2-(iodomethyl)-morpholine

Cat. No.: B8216247

Get Quote

Abstract & Strategic Overview
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve solubility and

metabolic stability. The 4-Boc-2-(iodomethyl)morpholine intermediate is a critical "warhead"

precursor, allowing for the rapid introduction of the morpholine ring via alkylation or radical

cross-coupling reactions.

While alkyl chlorides and bromides are common, the alkyl iodide is preferred for its superior

leaving group ability (

) in nucleophilic substitutions (

) and its high reactivity in metal-mediated couplings (e.g., Negishi, Suzuki-Miyaura alkyl-alkyl
couplings).

This guide details the Appel Reaction protocol for this transformation. Unlike traditional acid-

mediated conversions (e.g.,

), the Appel reaction proceeds under neutral conditions, preserving the acid-sensitive tert-
butoxycarbonyl (Boc) protecting group.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8216247#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8216247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrosynthetic Analysis & Mechanism
The transformation utilizes the Appel Reaction, driven by the formation of the strong phosphoryl

bond (

) in triphenylphosphine oxide (TPPO).

Reaction Scheme
Where R = 4-Boc-morpholin-2-yl; Im = Imidazole.

Mechanistic Pathway[1][2]
Activation: Triphenylphosphine (

) reacts with Iodine (

) to form the iodotriphenylphosphonium iodide salt.

Base Scavenging: Imidazole acts as a base to neutralize the in situ generated

, preventing Boc deprotection.

Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus center, displacing

an iodide ion.

Substitution: The iodide ion attacks the carbon alpha to the oxygen, displacing
triphenylphosphine oxide (TPPO) with inversion of configuration (though the substrate here
is primary, so stereocenter integrity at C2 is maintained).

Figure 1: Mechanistic Pathway of the Appel Iodination
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Experimental Protocol
Materials & Reagents

Reagent MW ( g/mol ) Equiv.[1][2][3] Role

4-Boc-2-

hydroxymethylmorpho

line

217.26 1.0 Substrate

Triphenylphosphine (

)
262.29 1.3 Reagent

Iodine (

)
253.81 1.3 Halogen Source

Imidazole 68.08 1.5 Base/Scavenger

Dichloromethane

(DCM)
- 10 V Solvent (Anhydrous)

Sodium Thiosulfate (

)
- - Quench (Sat. Aq.)

Step-by-Step Procedure
Step 1: Preparation (0 min)

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

Charge the flask with Triphenylphosphine (1.3 eq) and Imidazole (1.5 eq).

Dissolve in anhydrous DCM (10 mL per gram of substrate).

Cool the solution to 0°C using an ice bath.

Step 2: Iodine Activation (15 min)

Add Iodine (1.3 eq) portion-wise to the stirring solution at 0°C.
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Observation: The solution will turn dark brown/purple and then fade to a yellow/orange

suspension as the phosphonium salt forms. Stir for 10–15 minutes.

Step 3: Substrate Addition (30 min)

Dissolve 4-Boc-2-hydroxymethylmorpholine (1.0 eq) in a minimal amount of DCM.

Add this solution dropwise to the reaction mixture at 0°C.

Critical Control Point: Maintain temperature < 5°C to prevent side reactions.

Step 4: Reaction (2–4 hours)

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

Monitor by TLC (Hexane:EtOAc 7:3). The iodide product typically runs much faster (higher

) than the alcohol. Staining with PMA or

is recommended as iodides may not be UV active if the Boc group absorption is weak.

Step 5: Workup

Quench the reaction by adding saturated aqueous

(Sodium Thiosulfate) until the iodine color (brown/purple) completely disappears, leaving a
biphasic clear/yellow mixture.

Separate the layers.[1][4] Extract the aqueous layer with DCM (

).

Wash combined organics with Brine, dry over

, filter, and concentrate in vacuo.[5]

Purification Strategy (The TPPO Problem)
The major byproduct, Triphenylphosphine Oxide (
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), is notoriously difficult to remove as it streaks on silica gel and co-crystallizes with products.

Recommended Workflow:

Precipitation (The "Trituration" Method):

Take the crude semi-solid residue.

Add cold Pentane or Hexane/Ether (9:1) and sonicate vigorously.

is insoluble in pentane; the Boc-iodide is soluble.

Filter off the white solid (

). Concentrate the filtrate.

Flash Chromatography:

Stationary Phase: Silica Gel (Grade 60).

Eluent: Gradient of 0%

20% EtOAc in Hexane.

Note: The iodide is non-polar. It will elute early.

elutes only with high polarity (pure EtOAc or MeOH/DCM).
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Figure 2: Purification Workflow for Removal of TPPO
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Characterization & QC
Appearance: Colorless to pale yellow oil (solidifies upon storage at -20°C).
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Stability: Alkyl iodides are light-sensitive. Store in amber vials with copper wire (stabilizer) at

-20°C.

H NMR (400 MHz,

):

1.46 (s, 9H, Boc).

3.15–3.25 (m, 2H,

). Distinctive upfield shift compared to alcohol precursor.

3.30–4.00 (m, Morpholine ring protons).

Alternative "Process" Route[8]
For scales >10g where chromatography is impractical, use the Two-Step Sulfonate Route:

Mesylation: Alcohol +

+

in DCM

Mesylate (Solid, crystallizable).

Finkelstein: Mesylate +

(3 eq) in Acetone (Reflux)

Iodide.

Advantage:[5] Byproduct is water-soluble (

), avoiding the TPPO removal issue entirely.
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[https://www.benchchem.com/product/b8216247/docs#application-note-synthesis-of-4-boc-2-
iodomethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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